4-Hydroxy-5-methoxyisophthalaldehyde
Overview
Description
4-Hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, characterized by the presence of hydroxy and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-methoxyisophthalaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of phenol derivatives with formaldehyde under acidic conditions. For instance, the synthesis from phenol, 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxy- involves the use of hydrogen chloride and water at 25°C for 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Hydroxy-5-methoxyisophthalic acid.
Reduction: 4-Hydroxy-5-methoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5-methoxyisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
- 4-Hydroxy-5-methoxybenzene-1,3-dicarbaldehyde
Comparison: 4-Hydroxy-5-methoxyisophthalaldehyde is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to vanillin, which has a similar structure, this compound has an additional aldehyde group, making it more reactive and versatile in synthetic applications .
Properties
IUPAC Name |
4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRFQCFZVYDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183556 | |
Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2931-90-0 | |
Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2931-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002931900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 4-hydroxy-5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43298 | |
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Record name | 1, 4-hydroxy-5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-5-methoxyisophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38S6MCP4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of 4-Hydroxy-5-methoxyisophthalaldehyde?
A1: One study investigated the effects of this compound on the isolated ventricle of Helix aspersa (garden snail). [] While the specific findings were not detailed in the abstract, this suggests that the compound may have some biological activity, potentially impacting muscle contraction in this model organism. Further research is needed to confirm and elaborate on these effects.
Q2: Is this compound toxic?
A2: A comparative toxicity study was conducted on vanillin and this compound. [] Although the abstract did not provide specific results, this research indicates that the compound's toxicity has been evaluated. The complete study would likely contain valuable information regarding the toxicological profile of this compound.
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